molecular formula C16H11ClF3NO3 B2508858 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate CAS No. 1241992-32-4

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate

Cat. No.: B2508858
CAS No.: 1241992-32-4
M. Wt: 357.71
InChI Key: AZFPPYCQEOOGPD-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-difluorobenzylamine with an appropriate acylating agent to form the intermediate 2-((2,4-difluorobenzyl)amino)-2-oxoethyl ester. This intermediate is then reacted with 3-chloro-4-fluorobenzoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and chlorine atoms in the benzene rings can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the fluorine or chlorine atoms.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 2,4,5-trifluorobenzoate
  • Methyl 5-amino-4-fluoro-2-methoxybenzoate

Uniqueness

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate is unique due to its combination of functional groups, which provide a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions in biological systems and versatile chemical transformations, making it a valuable compound in research and industry.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO3/c17-12-5-9(2-4-13(12)19)16(23)24-8-15(22)21-7-10-1-3-11(18)6-14(10)20/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPPYCQEOOGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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